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molecular formula C13H12O6 B1596340 Ethylene glycol acrylate phthalate CAS No. 30697-40-6

Ethylene glycol acrylate phthalate

Cat. No. B1596340
M. Wt: 264.23 g/mol
InChI Key: RKYJPYDJNQXILT-UHFFFAOYSA-N
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Patent
US08647510B2

Procedure details

Phthalic anhydride (112.1 grams), 2-hydroxyethyl acrylate (87.9 grams), and triethylamine (0.44 grams) were mixed in a round bottom flask. A small amount of dry air was bubbled into the liquid reaction mixture. The reaction mixture was mixed and heated to 75° C. and held at that temperature for six hours. The product was cooled to room temperature. NMR was used to confirm that the product was phthalic acid mono-(2-acryloyloxy-ethyl)ester. The product partially crystallized over time. The product was mixed with 1-methoxy-2-propanol to obtain a 50 weight percent solution.
Quantity
112.1 g
Type
reactant
Reaction Step One
Quantity
87.9 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[C:12]([O:16][CH2:17][CH2:18][OH:19])(=[O:15])[CH:13]=[CH2:14]>C(N(CC)CC)C>[C:12]([O:16][CH2:17][CH2:18][O:19][C:4](=[O:5])[C:3]1[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:1]([OH:6])=[O:11])(=[O:15])[CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
112.1 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
87.9 g
Type
reactant
Smiles
C(C=C)(=O)OCCO
Name
Quantity
0.44 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A small amount of dry air was bubbled into the liquid reaction mixture
ADDITION
Type
ADDITION
Details
The reaction mixture was mixed
TEMPERATURE
Type
TEMPERATURE
Details
The product was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The product partially crystallized over time
ADDITION
Type
ADDITION
Details
The product was mixed with 1-methoxy-2-propanol
CUSTOM
Type
CUSTOM
Details
to obtain a 50 weight percent solution

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C=C)(=O)OCCOC(C=1C(C(=O)O)=CC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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